Clomazone

Beschreibung

Historical Perspective of Clomazone Research and Development

The discovery and development of this compound can be traced back to the FMC Corporation in the late 1970s and early 1980s. First discovered in 1979 caws.org.nz, the initial preparations and patents for the compound, also known as dimethazone, were filed by J. H. Chang of FMC, with patents granted in 1982 and 1983.

Commercialized by FMC under trade names such as Command® and Commence®, this compound was first registered for use in 1986 to control grass and broadleaf weeds. hb-p.comwikipedia.orgresearchgate.net Its initial registration with the United States Environmental Protection Agency (USEPA) occurred on March 8, 1993. wikipedia.org Early research and development focused on its application in major crops like soybeans, cotton, tobacco, and cucurbits in the United States and other countries. caws.org.nz Over the subsequent years, its use expanded to other crops and regions, including Australia, where extensive trials began in the 1990s for crops such as potatoes, beans, and rice. caws.org.nz

The table below summarizes key milestones in the historical development of this compound.

Table 1: Key Milestones in this compound's Research and Development

| Year | Milestone | Reference(s) |

|---|---|---|

| 1979 | First discovered by FMC Corporation. | caws.org.nz |

| 1982-1983 | Initial patents for preparation were granted to FMC Corporation. | |

| 1986 | First registered and developed for use as a pre-plant or pre-emergence herbicide. | hb-p.comresearchgate.net |

| 1993 | Registered by the U.S. Environmental Protection Agency (USEPA). | wikipedia.org |

| 1990s | Development and trials for use in Australian agriculture on various crops. | caws.org.nz |

Current Research Landscape and Emerging Trends concerning this compound

Contemporary research on this compound is multifaceted, focusing on enhancing its efficacy, understanding its environmental behavior, and addressing challenges such as herbicide resistance. Key areas of investigation include advanced formulation technologies, environmental fate and degradation, and the molecular basis of weed resistance.

Advanced Formulation Technology A significant trend in this compound research is the development of advanced formulations to improve its performance and reduce off-target effects caused by its moderate volatility. wikipedia.orgresearchgate.net Microencapsulation, a technique where the active ingredient is enclosed within a polymer shell, is a primary focus. researchgate.netscielo.br FMC developed a patented capsule suspension (CS) technology for its this compound products. researchgate.netfao.org These formulations, such as Centium 36 CS, are designed to provide a controlled or slow release of this compound, which helps maintain efficacy while reducing the potential for vapor drift and damage to non-target sensitive plants. scielo.brresearchgate.net Studies have shown that microencapsulated formulations can offer better performance under less favorable application conditions compared to conventional emulsifiable concentrate (EC) formulations. researchgate.netawsjournal.org

Further innovations include the development of co-formulation platforms like Synchronized Technology (SYNCTEC), which involves the co-microencapsulation of multiple active ingredients for synchronized delivery, and Dual Active Matrix Technology (DAMTEC), combining a microencapsulated component with another active ingredient in a granular form. researchgate.netfao.org

Environmental Fate and Degradation The environmental behavior of this compound is a major area of academic study due to its high water solubility and potential to leach into groundwater. nih.govnih.gov Research indicates that microbial metabolism is the primary pathway for its degradation in soil, with a reported half-life ranging from one to four months. nih.govwikipedia.org The rate of degradation is influenced by environmental conditions; for instance, anaerobic degradation in flooded rice fields can be relatively rapid (half-life of 7.9 days), while aerobic degradation is slower (half-life of 47.3 days). capes.gov.bracs.org

Photolysis is considered a minor dissipation pathway, although the herbicide can be degraded under both direct and indirect light conditions. nih.govscielo.br Studies have identified several degradation products and metabolites resulting from these processes.

Table 2: Selected this compound Metabolites and Degradation Products

| Compound | Formation Process | Reference(s) |

|---|---|---|

| 5-ketothis compound | Metabolic activation in plants | nih.govnih.govcapes.gov.br |

| 5-hydroxythis compound | Microbial metabolism | nih.govcapes.gov.br |

| Aromatic hydroxythis compound | Microbial metabolism | capes.gov.br |

| Hydroxymethylthis compound | Microbial metabolism | nih.govnih.gov |

| Ring-open this compound | Microbial degradation | capes.gov.br |

| 2-chlorobenzyl alcohol | Microbial metabolism | nih.gov |

Herbicide Resistance and Management The continuous use of this compound has led to the evolution of resistance in some weed populations, such as bearded sprangletop (Leptochloa fusca) and rigid ryegrass (Lolium rigidum). nih.govcambridge.org Research into the mechanisms of this resistance is a critical trend. Studies suggest that metabolic resistance, mediated by the Cytochrome P450 monooxygenase enzyme system, is a key factor. nih.govnih.gov Resistant plants often metabolize this compound more rapidly into non-toxic compounds, such as hydroxymethylthis compound, while susceptible plants accumulate higher levels of the phytotoxic metabolite, 5-ketothis compound. nih.gov Understanding these resistance mechanisms is crucial for developing integrated weed management strategies to ensure the long-term effectiveness of this compound. nih.gov

Phytoremediation Emerging research is exploring the potential of using certain plant species for the phytoremediation of soils contaminated with this compound. tandfonline.com Studies have investigated the capacity of tree species like Eremanthus crotonoides and Inga striata to degrade this compound residues in the soil. tandfonline.com This research indicates that these species can efficiently reduce herbicide residues even at high concentrations, highlighting a potential natural method for environmental decontamination. tandfonline.comresearchgate.net

Compound Index

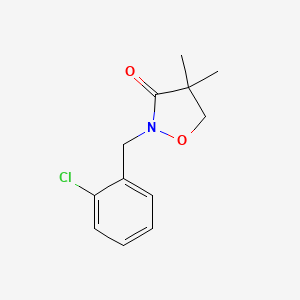

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEDNEWSYUYDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CON(C1=O)CC2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032355 | |

| Record name | Clomazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light brown viscous liquid; mp = 25 deg C; [HSDB], Clear colorless to light brown viscous liquid. | |

| Record name | Dimethazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

275 °C, 527 °F | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

4 /emulsifiable concentrates/: 106-109 °F /(41.11-42.78 °C)/ (Closed cup), 70-75 °C (closed cup) /Formulation not specified/, 106-109 °F | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Readily soluble in acetonitrile, hexane, dioxane, xylene, Miscible in acetone, chloroform, cyclohexanone, methylene chloride, methanol, toluene, heptane, and DMF, In water, 1,100 ppm at 25 °C | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.192 at 25 °C | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.192 at 77 °F | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00014 [mmHg], 1.4X10-4 mm Hg at 25 °C, 1.4x10(-4) mmHg | |

| Record name | Dimethazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear colorless to light brown viscous liquid | |

CAS No. |

81777-89-1 | |

| Record name | Clomazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81777-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomazone [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/570RAC03NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

25 °C, 77 °F | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Molecular Mechanism of Action and Phytotoxicology of Clomazone

Bioactivation of Clomazone to Active Metabolites

The transformation of this compound into its potent herbicidal form is a crucial first step in its mode of action. This process involves enzymatic modification within the plant's cells, leading to a metabolite with direct inhibitory capabilities.

Enzymatic Pathways Involved in this compound Bioactivation

The bioactivation of this compound to 5-ketothis compound is an oxidative process mediated by cytochrome P450 monooxygenases (P450s). nih.govresearchgate.netnih.gov This enzymatic system hydroxylates this compound at the 5-position of the isoxazolidinone ring to form the intermediate 5-hydroxythis compound, which is then further oxidized to the active 5-ketothis compound. nih.govresearchgate.net The involvement of P450s is supported by evidence that P450 inhibitors can protect plants from this compound's effects, indicating that they block the metabolic activation of the proherbicide. nih.govresearchgate.net

Differences in the activity of these P450 enzymes can explain the selectivity of this compound among different plant species. nih.govnih.gov For instance, tolerant species may have lower rates of bioactivation to 5-ketothis compound or more efficient detoxification pathways for the active metabolite. nih.gov In resistant weeds like Echinochloa phyllopogon, specific P450 isozymes, such as those from the CYP81A family, have been identified as being involved in this compound metabolism, contributing to resistance by altering the rate of its activation and degradation. nih.govnih.gov

Inhibition of Isoprenoid Biosynthesis Pathway

The ultimate target of the active metabolite, 5-ketothis compound, is the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoids in plant plastids. researchgate.netnih.gov Isoprenoids are a vast and diverse group of molecules essential for plant survival, including carotenoids, the phytol (B49457) tail of chlorophylls (B1240455), and hormones like abscisic acid and gibberellins. researchgate.netnih.gov

Deoxyxylulose 5-Phosphate Synthase (DXP Synthase) as the Primary Target Enzyme

The specific enzyme inhibited by 5-ketothis compound is 1-deoxy-D-xylulose 5-phosphate synthase (DXS or DOXP synthase). nih.govresearchgate.netechelon-inc.com This enzyme catalyzes the first committed step of the MEP pathway: the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.netnih.gov By blocking DXS, 5-ketothis compound effectively shuts down the entire MEP pathway, preventing the formation of all downstream isoprenoids. nih.govresearchgate.net In vitro assays have confirmed that 5-ketothis compound is a potent inhibitor of DXS, while the parent this compound and the 5-hydroxythis compound intermediate are inactive against the enzyme. capes.gov.brresearchgate.net

| Compound | Activity Against DXP Synthase | Reference |

|---|---|---|

| This compound | Inactive | capes.gov.br |

| 5-Hydroxythis compound | Inactive | capes.gov.br |

| 5-Ketothis compound | Active Inhibitor | researchgate.netcapes.gov.brechelon-inc.com |

Disruption of Methylerythritol 4-Phosphate (MEP) Pathway

The inhibition of DXP synthase by 5-ketothis compound leads to a complete disruption of the methylerythritol 4-phosphate (MEP) pathway. researchgate.netnih.gov This pathway is the sole source of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) within plastids. nih.govmdpi.com These C5 building blocks are essential precursors for the biosynthesis of a wide range of vital compounds. nih.govmpg.de Therefore, blocking the initial step of the MEP pathway starves the plant of the necessary components for synthesizing critical molecules like carotenoids, tocopherols, plastoquinone, and the side chains of chlorophylls. nih.govmpg.de The disruption is specific to this pathway, as studies have shown that 5-ketothis compound does not inhibit later steps, such as the formation of products from IPP. capes.gov.br

Downstream Physiological and Biochemical Impacts in Target Plants

The inhibition of the MEP pathway triggers a cascade of physiological and biochemical consequences in susceptible plants, the most visible of which is the characteristic bleaching of foliage. researchgate.netusda.gov

The primary biochemical effect is the inhibition of carotenoid biosynthesis. researchgate.netscielo.br Carotenoids are crucial pigments that protect chlorophyll (B73375) from photo-oxidative damage. researchgate.net In the absence of carotenoids, chlorophyll molecules are rapidly destroyed by light, leading to the bleached or white appearance of the plant tissues. researchgate.netresearchgate.net This pigment loss significantly reduces the plant's photosynthetic capacity. researchgate.net

| Impact Area | Specific Effect | Consequence | Reference |

|---|---|---|---|

| Pigment Synthesis | Inhibition of carotenoid production | Photo-oxidation and degradation of chlorophyll, leading to bleaching/chlorosis | researchgate.netscielo.brresearchgate.net |

| Photosynthesis | Reduction in chlorophyll and carotenoid content | Reduced light absorption, impaired energy production (ATP, NADPH), and lower photosynthetic rates | researchgate.netnih.gov |

| Hormone Levels | Disruption of abscisic acid and gibberellin precursor synthesis | Imbalance in hormonal regulation of growth and development | nih.govfrontiersin.org |

| Plant Growth | Combined effects of pigment loss, reduced photosynthesis, and hormonal disruption | Stunted growth, reduced biomass, and eventual plant death | researchgate.netusda.gov |

Impaired Carotenoid Synthesis Leading to Chlorosis

This compound functions as a pro-herbicide; in susceptible plant species, it is metabolized into its phytotoxically active form, 5-ketothis compound. nih.govnih.gov The primary molecular target of 5-ketothis compound is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DOXP synthase or DXS). nih.govresearchgate.netnih.govepa.gov This enzyme catalyzes the first committed step in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a critical metabolic route for isoprenoid biosynthesis located within plant plastids. researchgate.netnih.govcornell.edu The MEP pathway is responsible for the synthesis of essential molecules, including carotenoids and the phytol sidechain of chlorophyll. researchgate.net

By inhibiting DOXP synthase, this compound effectively blocks the production of isoprenoid precursors. nih.gov Isoprenoids are vital for the synthesis of carotenoids, which serve a dual function in the photosynthetic apparatus: they act as accessory light-harvesting pigments and, more critically, provide photoprotection to chlorophyll molecules by quenching triplet chlorophyll and scavenging reactive oxygen species. researchgate.netacta-agrophysica.org

In the absence of carotenoids, chlorophyll molecules are left unprotected from excess light energy. This leads to photooxidation and subsequent degradation of chlorophyll, a process that manifests visually as chlorosis, or the whitening and bleaching of plant tissues. researchgate.netresearchgate.net The inhibition of the MEP pathway also directly hinders the synthesis of the phytol tail of chlorophyll, further contributing to the reduction in chlorophyll content. nih.gov Research has confirmed that this compound's herbicidal activity is directly linked to this inhibition of the non-mevalonate isoprenoid pathway, which disrupts the formation of vital photosynthetic pigments. nih.gov

Disruption of Chlorophyll Production and Degradation

The impact of this compound on chlorophyll is twofold, involving both the disruption of its synthesis and the acceleration of its degradation. The primary block in production stems from the inhibition of the isoprenoid pathway, which is responsible for producing geranylgeranyl pyrophosphate (GGPP), the precursor for the phytol tail of chlorophyll molecules. nih.govresearchgate.net Without this essential component, the assembly of new, stable chlorophyll molecules is halted.

Furthermore, studies on barley (Hordeum vulgare L.) have shown that this compound application leads to a significant reduction in the total chlorophyll (a+b) content and causes a decline in the abundance of the light-harvesting complexes of photosystem II (LHCII). researchgate.net This indicates a structural disruption of the photosynthetic apparatus beyond just the pigment loss.

The degradation of existing chlorophyll is an indirect but severe consequence of this compound's action. Carotenoids are essential for photoprotection, shielding chlorophyll from photooxidative damage under high light conditions. researchgate.net When carotenoid synthesis is inhibited by this compound, chlorophyll is exposed to excessive light energy, leading to the formation of damaging reactive oxygen species. This results in the rapid photo-bleaching and degradation of chlorophyll molecules, a key contributor to the visible symptoms of phytotoxicity. researchgate.netacta-agrophysica.org

Oxidative Stress Induction in Susceptible Plants

The depletion of carotenoids by this compound action directly leads to a state of severe oxidative stress within the plant cell. Carotenoids are crucial for quenching photo-excitable triplet chlorophyll (³Chl*) and singlet oxygen (¹O₂), both potent reactive oxygen species (ROS) that can cause widespread cellular damage. When carotenoid levels are diminished, these ROS can accumulate, initiating lipid peroxidation of cell membranes. herts.ac.uk

Evidence of this compound-induced oxidative stress includes the observed increase in malondialdehyde (MDA) levels in treated plants, a common biomarker for lipid peroxidation. herts.ac.uk In response to this oxidative challenge, plants may exhibit a complex enzymatic response. Studies have shown that treatment with this compound can alter the activity of key antioxidant enzymes. For instance, changes in the activity of superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and glutathione (B108866) S-transferase (GST), which is involved in detoxifying lipid hydroperoxides, have been documented in maize plants under this compound stress. herts.ac.uk The accumulation of oxidized glutathione (GSSG) is another indicator of the significant oxidative imbalance caused by the herbicide. herts.ac.uk This cascade of oxidative damage ultimately contributes to membrane dysfunction, necrosis, and cell death in susceptible species. nih.gov

Morphological and Growth Inhibition Phenomena

This compound exposure leads to distinct morphological abnormalities and significant growth inhibition in susceptible plants. The most immediate morphological effect is observed in newly emerging tissues, which appear bleached or albinistic due to the inhibition of pigment synthesis. researchgate.netnih.gov This lack of chlorophyll and carotenoids prevents photosynthesis, thereby starving the seedling of energy and leading to growth cessation and eventual death. nih.gov

Research has documented specific growth inhibition metrics. In maize, this compound residues in soil led to significant reductions in plant height and fresh weight. herts.ac.uk At a cellular level, ultrastructural changes have been observed, such as a reduction in the number of grana within the chloroplasts of mesophyll cells in affected leaf areas. researchgate.net

The inhibitory effects extend beyond vegetative growth. Studies on the aquatic fungus Allomyces macrogynus have shown that this compound can inhibit germination, vegetative development, and sporogenesis, indicating a broad impact on fundamental cellular and developmental processes. cabidigitallibrary.org In crop and weed species, the herbicide is primarily absorbed by the roots and emerging shoots, with translocation occurring via the xylem to the foliage, where the growth-inhibiting symptoms become apparent. nih.gov

Phytotoxic Symptomatology in Susceptible Plant Species

Visual Manifestations: Bleaching, Depigmentation, and Necrosis

The visual symptoms of this compound phytotoxicity are highly characteristic and directly reflect its mode of action. The most prominent symptom is the intense bleaching or whitening of newly developed foliar tissues. nih.gov This occurs because the herbicide is translocated to the growing points where it inhibits the synthesis of pigments in developing cells. As these tissues emerge and expand without the normal complement of chlorophylls and carotenoids, they appear white or translucent. nih.gov

This bleaching is a form of complete depigmentation. researchgate.net In some cases, particularly in later growth stages or under specific environmental conditions, affected foliage may also exhibit some purpling at the leaf margins. Following the initial bleaching, the affected tissues, being unable to perform photosynthesis and protect themselves from light, become necrotic. nih.gov This progression from white, chlorotic tissue to brown, dead tissue typically occurs within a few days of symptom onset. nih.gov In studies on Setaria viridis, visible foliar injuries, including both depigmentation and necrosis, were observed as early as 24 hours after herbicide application. researchgate.net

Dose-Response Relationships in Phytotoxicity Studies

The phytotoxicity of this compound exhibits a clear dose-response relationship, although this can be significantly influenced by factors such as plant species and soil characteristics. acta-agrophysica.org Studies have been conducted to quantify the concentration of this compound required to produce specific levels of inhibition, often expressed as the IC₅₀ (concentration causing 50% inhibition) or EC₂₅ (concentration causing 25% effect).

In a study on corn (Zea mays), the IC₅₀ values for growth inhibition based on the concentration of this compound added to the soil varied dramatically across five different soil types, ranging from 2.80 mg/kg to 26.97 mg/kg. acta-agrophysica.org This highlights the role of soil organic matter and clay content in adsorbing the herbicide and reducing its bioavailability. However, when toxicity was correlated with the this compound concentration in the soil pore water, the IC₅₀ values were much more consistent (1.344–1.626 mg/L), indicating that the pore water concentration is a more direct measure of the bioavailable, phytotoxic dose. acta-agrophysica.org

Cell culture studies have also been used to establish dose-response relationships. For susceptible cotton cell lines, significant reductions in chlorophyll, carotenoids, and growth were observed at this compound concentrations around 10 µM. researchgate.net In contrast, tolerant soybean cell cultures required much higher concentrations to elicit a similar response, with I₅₀ values for chlorophyll and growth being over 14 and 22 times greater, respectively, than for cotton. nih.gov Field and greenhouse studies provide further data on the dose-dependent effects on various plant species.

Interactive Data Table: Dose-Response of this compound on Various Plant Species

| Species | Biotype/Cell Line | Exposure Method | Parameter | Endpoint | Value (µM) |

| Rice (Oryza sativa) | - | Hydroponic | β-Carotene | IC₂₅ | 0.42 |

| Rice (Oryza sativa) | - | Hydroponic | Growth (Fresh Wt.) | IC₂₅ | 5.6 |

| Early Watergrass (Echinochloa oryzoides) | Thiobencarb-S | Hydroponic | β-Carotene | IC₂₅ | 0.08 |

| Early Watergrass (Echinochloa oryzoides) | Thiobencarb-S | Hydroponic | Growth (Fresh Wt.) | IC₂₅ | 0.42 |

| Late Watergrass (Echinochloa oryzoides) | Thiobencarb-R | Hydroponic | β-Carotene | IC₂₅ | 0.33 |

| Late Watergrass (Echinochloa oryzoides) | Thiobencarb-R | Hydroponic | Growth (Fresh Wt.) | IC₂₅ | 0.92 |

| Cotton (Gossypium hirsutum) | COT-M Cell Line | Cell Culture | Growth | I₅₀ | ~10 |

| Soybean (Glycine max) | SB-M Cell Line | Cell Culture | Growth | I₅₀ | >220 |

Data compiled from multiple research studies. IC₂₅ represents the concentration causing a 25% inhibition in the measured parameter. I₅₀ represents the concentration causing a 50% inhibition.

Metabolism and Detoxification of Clomazone in Biological Systems

Clomazone Metabolism in Plants

The metabolism of this compound in plants is a key determinant of plant selectivity and can contribute to herbicide resistance in weed species. Studies using radiolabelled this compound have shown that the parent compound decreases over time in plants, while metabolic components, both free and conjugated, increase. epa.gov this compound is absorbed by roots and emerging shoots and is translocated upward in the xylem. nih.gov

Role of Cytochrome P450 Monooxygenases (CYPs) in this compound Metabolism

Cytochrome P450 monooxygenases (CYPs) play a significant role in the oxidative metabolism of this compound in plants. bioone.orgnih.govresearchgate.net These enzymes are involved in the initial steps of this compound transformation, leading to the formation of hydroxylated metabolites. bioone.orgresearchgate.net Enhanced CYP-mediated metabolism has been identified as a mechanism of resistance to this compound in certain weed species, such as Echinochloa phyllopogon and Leptochloa fusca ssp. fasicularis. nih.govnih.govresearchgate.netnih.gov In resistant plants, the hydroxylation activity is often greater compared to susceptible plants, leading to enhanced herbicide degradation and lower accumulation of the toxic metabolite, 5-ketothis compound. nih.govresearchgate.netweedscience.orgnih.gov Studies using CYP inhibitors like malathion (B1675926) have provided evidence for the involvement of P450 monooxygenation in this compound resistance. nih.govresearchgate.net

Identification and Characterization of Oxidative Metabolites

The metabolism of this compound in plants primarily involves oxidative biotransformations. nih.govresearchgate.net These reactions lead to the formation of several key metabolites.

Hydroxylation of the isoxazolidinone ring of this compound is a major metabolic pathway in plants. nih.govresearchgate.netnih.gov This process results in the formation of monohydroxylated and dihydroxylated derivatives of the isoxazolidinone ring. nih.govresearchgate.netweedscience.orgnih.gov In resistant Echinochloa phyllopogon plants, the hydroxylation of the isoxazolidinone ring is particularly prominent, with higher accumulation of monohydroxylated metabolites compared to susceptible plants. nih.govresearchgate.netweedscience.orgnih.gov

Among the monohydroxylated metabolites, 5-hydroxythis compound and hydroxymethylthis compound have been identified. epa.govnih.govoup.com 5-hydroxythis compound is considered an intermediate in the bioactivation of this compound to its phytotoxic form, 5-ketothis compound. bioone.orgunesp.bruwa.edu.au Hydroxymethylthis compound has been found to be an abundant metabolite in resistant Leptochloa fusca ssp. fasicularis plants. nih.gov

Cleavage of the this compound molecule can occur through N-dealkylation, leading to the formation of 2-chlorobenzyl alcohol. nih.govresearchgate.net This metabolite is considered a major plant metabolite of this compound in naturally resistant crops. nih.govresearchgate.netsemanticscholar.org Further metabolism of 2-chlorobenzyl alcohol can involve oxidation to the corresponding aldehyde and carboxylic acid. epa.govregulations.gov Hydroxylation on the aromatic ring at the 3'-carbon position, resulting in 3'-hydroxythis compound, has also been reported as a metabolic process. epa.govnih.govoup.com

Here is a table summarizing some key this compound metabolites identified in plants:

| Metabolite | Description | Detection in Plants |

| Monohydroxylated isoxazolidinone | Hydroxylation on the isoxazolidinone ring. | Detected, often more abundant in resistant plants. nih.govresearchgate.netweedscience.orgnih.gov |

| Dihydroxylated isoxazolidinone | Two hydroxylations on the isoxazolidinone ring. | Detected. nih.govresearchgate.netweedscience.orgnih.gov |

| 5-Hydroxythis compound | Hydroxylation at the 5-methylene carbon. | Identified as an intermediate to 5-ketothis compound. epa.govnih.govoup.comunesp.br |

| Hydroxymethylthis compound | Hydroxylation at the methyl group of the isoxazolidinone ring. | Detected, abundant in some resistant weeds. epa.govnih.govnih.govoup.com |

| 2-Chlorobenzyl Alcohol | Cleavage product from N-dealkylation. | Major metabolite in naturally resistant crops. epa.govnih.govresearchgate.netsemanticscholar.org |

| 3'-Hydroxythis compound | Hydroxylation on the aromatic ring at the 3' position. | Reported metabolite. epa.govnih.govoup.com |

| 5-Ketothis compound | Oxidative metabolite, the active form of this compound. | Accumulates more in susceptible plants. nih.govnih.govresearchgate.netweedscience.orgnih.gov |

Conjugation Reactions (e.g., Glucose Conjugation) as Detoxification Mechanisms

Following oxidative metabolism (Phase I), this compound and its metabolites can undergo conjugation reactions (Phase II). researchgate.netbioone.org Conjugation involves the attachment of a sugar, amino acid, or glutathione (B108866) molecule to the herbicide or its metabolite, which generally increases water solubility and reduces toxicity, facilitating detoxification and compartmentalization. bioone.org Glucose conjugation is a common detoxification mechanism in plants, resulting in the formation of glucosides. researchgate.netbioone.org The glucose conjugate of 2-chlorobenzyl alcohol, for instance, is a major plant metabolite of this compound in naturally resistant crops. nih.govresearchgate.netsemanticscholar.org Studies have identified glucose conjugation as a main route of phase II detoxification for this compound in plants like soybean, rice, and early watergrass. researchgate.net While glucose conjugation is prevalent, conjugation with glutathione has also been suggested as a potential deactivation mechanism in plants based on in vitro studies. researchgate.net

In Vitro Metabolism Studies Using Plant Microsomes

Isolated microsomes serve as an experimental system for conducting in vitro studies on pesticide metabolism by plant cytochrome P450 monooxygenases (CYPs) usda.govbioone.orgbioone.org. Studies utilizing microsomes isolated from etiolated corn seedlings have demonstrated this compound metabolism usda.govbioone.org. These studies identified three this compound metabolites usda.gov. The production of two of these metabolites was found to be NADPH-dependent, suggesting mediation by CYPs usda.govbioone.org. One of these NADPH-dependent activities, responsible for the production of 5-OH this compound, was shown to be sensitive to inhibition by phorate, an organophosphate insecticide known to inhibit CYPs usda.govbioone.org. The metabolite eluting at 12.6 minutes was not NADPH dependent, indicating it is not a product of CYP activity usda.govbioone.org. This compound metabolite standards, specifically 2-chlorobenzyl alcohol and 5-OH this compound, were found to elute at 15.4 and 23 minutes, respectively, in these microsomal studies usda.gov. The phorate-sensitive activity is presumed to be the conversion of this compound to 5-OH this compound usda.gov.

This compound Metabolism in Mammalian Systems

Absorption, Distribution, and Excretion Patterns

Following oral administration in rats, this compound is rapidly and extensively absorbed vkm.nonih.govregulations.gov. Absorption rates of over 87% have been observed based on urinary excretion levels after oral and intravenous administration in rats vkm.nonih.govresearchgate.net. Peak blood concentrations in rats were noted approximately 4 hours post-dosing vkm.no. The extent of oral absorption is considered complete vkm.no.

This compound is widely distributed throughout the mammalian body vkm.nonih.govfmc-agro.co.uk. Residual tissue levels were detected after 7 days post-dosing vkm.no. At lower and medium oral doses (5 and 50 mg/kg body weight), residual tissue levels were very low, but higher concentrations were found after a high dose (900 mg/kg body weight) vkm.no. At the high dose, elevated levels were primarily observed in the liver, kidney, lung, blood, hair, and carcass vkm.no. There is no evidence of significant retention or bioaccumulation of this compound in rat tissues orst.edunih.govfmc-agro.co.uk.

Elimination of this compound and its metabolites in mammals is fast and nearly complete vkm.nonih.govfmc-agro.co.uk. The majority of excretion occurs within the first two days, with cumulative excretion values close to 100% after 7 days vkm.no. In rats, approximately 70% of the administered dose was excreted in urine and about 30% in feces vkm.no. Elimination via expired air was found to be negligible vkm.no.

Hepatic Metabolism and Metabolite Identification

This compound undergoes extensive metabolism in mammals, primarily in the liver vkm.nonih.govregulations.gov. Studies in rats indicate that this compound is almost completely metabolized, with the absence of significant amounts of the non-metabolized parent compound in urine and feces vkm.no. Extensive first-pass metabolism appears to occur after oral administration vkm.no.

Metabolite identification studies in rats have revealed the presence of a total of 14 metabolites in urine or feces vkm.no. The main metabolic pathways identified involve hydroxylation and cleavage reactions nih.govresearchgate.net. Hydroxylation can occur on both the phenyl and isoxazolidinone rings of the this compound molecule nih.gov. Additional metabolites are formed through oxidation and opening of the 3-isoxazolidone (heterocyclic) ring vkm.no. Some evidence of glucuronide and sulfate (B86663) conjugation has also been observed nih.gov.

Comparative in vitro metabolism studies using hepatocytes from different species (human, dog, and rat) have reported similar qualitative metabolic profiles nih.govmdpi.com. This suggests that rats produce human-like metabolites, making them a suitable species for predicting the human metabolic profile of this compound mdpi.com.

Qualitative and Quantitative Metabolic Profiles

Qualitatively, the same metabolites have been found in both urine and feces of mammals, although their concentrations differ vkm.no. The six predominant metabolites identified in rats were designated as FMC 60217, FMC 83918, FMC 87010, FMC 87009, FMC 87008, and FMC 87011 vkm.no. These predominant metabolites are hydroxylated derivatives of the parent compound, including mono-, di-, and trihydroxylated metabolites vkm.no.

Quantitatively, the amounts of metabolites can vary depending on the dose regimen, sex, and route of administration regulations.gov. After repeated dosing in rats, the concentrations of three metabolites were significantly increased, suggesting the potential for enzyme induction activity on mixed function oxidases (MFO) vkm.no. While qualitative differences in metabolic profiles between species (human, dog, and rat) were found to be minor, quantitative differences were only small core.ac.uk.

Environmental Fate and Degradation Pathways of Clomazone

Degradation in Soil Ecosystems

Once introduced into the soil, clomazone is subject to several degradation processes that determine its persistence and potential for off-site movement. The primary route of dissipation is through the metabolic activity of soil microorganisms.

Microbial Degradation as a Primary Dissipation Route

Microbial degradation is the most significant process responsible for the breakdown of this compound in soil environments. rbherbicidas.com.brepa.govnih.govresearchgate.net The rate and extent of this degradation are heavily dependent on the presence of oxygen, soil type, and various environmental factors.

The presence or absence of oxygen significantly impacts the rate at which this compound degrades. Under aerobic conditions, this compound is metabolized by soil microbes, with reported half-lives (t½) varying widely from 28 to 173 days, depending on the specific soil type. epa.govepa.gov In contrast, degradation is considerably more rapid under anaerobic conditions, such as those found in flooded soils. rbherbicidas.com.br The half-life of this compound in anaerobic soil is approximately 13 days. epa.govepa.gov Simulated California rice field conditions have shown anaerobic half-lives as short as 7.9 days, while the aerobic half-life was observed to be 47.3 days. rbherbicidas.com.bracs.orgacs.orgnih.gov This suggests that in environments like rice paddies, anaerobic degradation is the predominant and faster dissipation pathway. acs.orgnih.gov

Table 1: Comparative Degradation Half-lives of this compound in Soil

| Condition | Soil Type | Half-life (t½) in Days | Reference(s) |

|---|---|---|---|

| Aerobic | Various | 28 - 173 | epa.gov, epa.gov |

| Aerobic | Loam | 33 | mdpi.com |

| Aerobic | Silty Clay Loam | 37 - 139 | epa.gov, mdpi.com |

| Aerobic | Silt Loam | 17 | epa.gov |

| Aerobic (Simulated) | Not Specified | 47.3 | rbherbicidas.com.br, acs.org, acs.org, nih.gov |

| Anaerobic | Not Specified | 13 | epa.gov, epa.gov |

| Anaerobic (Flooded) | Not Specified | 7.9 - 14.6 | rbherbicidas.com.br, acs.org, mdpi.com, nih.gov, acs.org, nih.gov |

Under aerobic conditions, the primary degradation product of this compound is carbon dioxide (CO2), indicating complete mineralization of the herbicide by soil microorganisms. epa.govepa.gov In contrast, under anaerobic conditions, this compound readily degrades to N-[(2-chlorophenol)methyl]-3-hydroxy-2,2-dimethyl propanamide, a metabolite also known as FMC 65317. epa.govepa.govresearchgate.netepa.gov This degradate, FMC 65317, is noted to be persistent under these anaerobic conditions. epa.govepa.gov Other minor metabolites that have been identified under various conditions include 5-hydroxythis compound, hydroxymethylthis compound, and 2-chlorobenzyl alcohol. nih.govresearchgate.net In simulated anaerobic rice field environments, a ring-opened form of this compound has been observed as a significant metabolite. acs.orgacs.orgnih.gov

The rate of this compound degradation is not uniform across all soil types and is significantly affected by various environmental factors. Soil properties such as organic matter content, texture, and pH play a crucial role. Adsorption of this compound to soil particles, which is positively correlated with organic matter and to a lesser extent, clay content, can slow down degradation by making the herbicide less available to microorganisms. researchgate.netnih.gov Consequently, this compound exhibits higher persistence in soils with high organic matter. researchgate.net

Environmental conditions such as moisture and temperature are also key determinants. High soil moisture and warmer temperatures generally promote microbial activity, leading to faster degradation of this compound. researchgate.netcabidigitallibrary.orgbibliotekanauki.pl The degradation process is slower in soils with low moisture content, lower precipitation, and cooler temperatures. researchgate.netcabidigitallibrary.org For instance, one study found that increasing soil moisture from 15% to 60% of maximum water holding capacity significantly increased the degradation rate constant. bibliotekanauki.pl Temperature also directly influences microbial metabolism, with studies showing faster degradation at warmer temperatures. scispace.com

Volatilization from Soil Surfaces

Volatilization, the process by which a substance evaporates from a surface, is a recognized dissipation pathway for this compound from soil. epa.govnih.govresearchgate.netepa.govwikipedia.org The rate of volatilization is influenced by several factors including soil moisture, temperature, wind velocity, and the formulation of the herbicide applied. epa.gov

Increased soil moisture and higher temperatures enhance the rate of this compound volatilization. epa.govscispace.comrivm.nl In a laboratory setting, up to 7% of applied this compound was observed to volatilize from the soil within an 18-hour period. epa.gov The application method also has a significant impact; incorporating the herbicide into the soil reduces volatilization compared to surface application. cambridge.org Furthermore, the formulation of the this compound product plays a crucial role. Microencapsulated (CS) formulations have been shown to have a significantly lower volatilization rate compared to emulsifiable concentrate (EC) formulations. epa.govresearchgate.netresearchgate.net This reduction in volatility with microencapsulation can be as high as 93.7% in the initial hours after application. epa.gov Tillage practices can also affect volatilization, with no-tillage systems showing greater volatilization than conventional tillage. cambridge.org

Soil Adsorption/Desorption Dynamics and Implications for Mobility

The movement and availability of this compound in the terrestrial environment are significantly governed by its interaction with soil particles, specifically through adsorption and desorption processes. Research indicates that this compound's sorption behavior is closely linked to soil composition, particularly organic matter content.

Studies have shown that this compound is generally weakly sorptive to soils, a characteristic that influences its potential for mobility. nih.gov The sorption affinity and capacity are notably greater in the humic acid fraction of soil compared to whole soils. nih.gov For instance, the sorption distribution coefficient (Kd) for this compound has been measured in ranges of 2.3-11 L/kg for whole soils, while for humic acid, the range is significantly higher at 29-87 L/kg. nih.gov This demonstrates that soils rich in organic matter, like Chernozem, tend to bind more this compound and allow for less desorption compared to soils with lower organic content, such as Regosol. researchgate.net The organic carbon-normalized sorption coefficient (Koc) for this compound is reported to be between 150 and 562 mL/g. nih.govresearchgate.net

The Freundlich isotherm model has been found to adequately describe the sorption and desorption behavior of this compound in various soil types, including Red-Yellow Latosol, Red Latosol, and Organosol. researchgate.netufu.br The highest sorption is observed in Organosols, which are rich in organic matter. ufu.br The process is also influenced by temperature, with studies showing that the adsorption capacity of soil for this compound is high but decreases as temperature rises, indicating an exothermic process. chemrj.org

Desorption studies reveal a degree of hysteresis, meaning that this compound does not detach from soil particles as readily as it attaches. nih.govresearchgate.net This hysteresis is most pronounced at lower concentrations and in soils with more high-energy sorption sites, such as Chernozem. nih.govresearchgate.net The desorption process is sometimes described as irreversible, which could reduce the potential for leaching into deeper soil layers. chemrj.org

Due to its high water solubility (1100 mg/L) and relatively weak adsorption to the mineral fractions of soil, this compound possesses a potential for mobility and leaching, particularly in sandy or clay soils with low organic matter. nih.govnih.govnih.gov This mobility can be influenced by the herbicide's formulation. A laboratory column study demonstrated that an alginate matrix formulation of this compound significantly reduced its vertical movement through the soil profile compared to a standard emulsifiable concentrate (EC) formulation. nih.gov In the experiment using the EC formulation, a significant portion of the applied this compound was leached to lower soil layers, whereas with the alginate formulation, the majority remained in the top 0-5 cm layer. nih.gov

Table 1: Soil Sorption Coefficients for this compound

| Parameter | Value | Soil Type/Component | Source(s) |

|---|---|---|---|

| Sorption Coefficient (Kd) | 2.3 - 11 L/kg | Whole Soils (Rice and Forest) | nih.gov |

| 29 - 87 L/kg | Humic Acid (HA) | nih.gov | |

| 0.47 - 5.30 L/kg | General | nih.gov | |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | 150 - 300 mL/g | General | nih.gov |

Table 2: this compound Mobility in Soil Columns: Emulsifiable Concentrate (EC) vs. Alginate Formulation

| Soil Layer (Depth) | This compound Recovered (EC Formulation) | This compound Recovered (Alginate Formulation) |

|---|---|---|

| 0 - 5 cm | 27.30% | 63.50% - 100% |

| 5 - 10 cm | 24.43% | Detected in lower layers only with maximum rainfall |

| 10 - 15 cm | Detected | Detected in lower layers only with maximum rainfall |

| 15 - 20 cm | Detected | Not specified |

Degradation in Aquatic Environments

Microbial Degradation in Water-Sediment Systems

Microbial metabolism is recognized as the primary pathway for the degradation of this compound in the environment, particularly within aquatic systems. nih.govresearchgate.net The rate and nature of this degradation are highly dependent on the presence or absence of oxygen.

In anaerobic (oxygen-deficient) aquatic environments, such as those found in flooded rice fields, this compound degrades rapidly. nih.gov Studies simulating California rice field conditions reported an anaerobic half-life of just 7.9 days. nih.gov A separate anaerobic aquatic metabolism study conducted in a silt loam sediment-water system found a total system half-life of 44 days. epa.gov The primary metabolite identified in this study was N-[(2-chlorophenol) methyl]-3-hydroxy-2,2-dimethyl propanamide, which was persistent. epa.gov Another major degradate was 2-chlorobenzoic acid. epa.gov In the rice field study, the main product formed under anaerobic conditions was ring-open this compound, which accounted for 67.4% of the applied this compound after 38 days. nih.gov

Conversely, under aerobic (oxygen-rich) conditions, the microbial degradation of this compound is significantly slower. An aerobic aquatic metabolism study using a silt loam sediment-water system showed a total system half-life of 75 days. epa.gov Similarly, the California rice field study found that under aerobic conditions, this compound degraded with a half-life of 47.3 days, with the formation of mostly soil-bound residues. nih.gov This indicates that in aquatic systems, this compound is more rapidly metabolized under anaerobic conditions than aerobic ones. epa.gov

Table 3: Half-Life of this compound in Water-Sediment Systems via Microbial Degradation

| Condition | Half-Life (t½) | System Details | Primary Metabolite(s) | Source(s) |

|---|---|---|---|---|

| Anaerobic | 7.9 days | Simulated California Rice Field | Ring-open this compound | nih.govnih.gov |

| Anaerobic | 44 days | Silt Loam Sediment-Water | N-[(2-chlorophenol) methyl]-3-hydroxy-2,2-dimethyl propanamide, 2-chlorobenzoic acid | epa.gov |

| Aerobic | 47.3 days | Simulated California Rice Field | Soil-bound residues | nih.gov |

| Aerobic | 75 days | Silt Loam Sediment-Water | Not specified | epa.gov |

Photolytic Degradation in Water: Direct and Indirect Photolysis

While microbial action is the dominant degradation force, photolysis—degradation by light—also contributes to the breakdown of this compound in water, though it is generally considered a minor dissipation pathway. nih.govresearchgate.net this compound is stable to hydrolysis over a wide pH range but can be degraded through both direct and indirect photolytic processes. nih.govepa.govresearchgate.net

The rate of photolytic degradation is highly dependent on the light source and the composition of the water. Under artificial UV light, this compound degrades rapidly, with reported half-lives between 51 and 59 minutes. researchgate.net However, under natural sunlight, the process is much slower, with half-lives in aqueous solutions ranging from 87 to 136 days. researchgate.net

Indirect photolysis, where other substances in the water absorb light and initiate the degradation, plays a significant role. The presence of photosensitizers such as hydrogen peroxide and riboflavin (B1680620) can enhance the photolysis of this compound in natural sunlight. researchgate.net The turbidity of natural water can reduce the penetration of UV radiation, slowing degradation compared to distilled water. scielo.br However, one study in irrigated rice field water under natural sunlight found a much faster average half-life of 3.2 days, suggesting that dissolved and suspended components in the agricultural water may have acted as potent photosensitizers. scielo.br

Several photoproducts have been identified, indicating that photolytic degradation proceeds through various reaction pathways, including the dehalogenation (removal of chlorine), substitution of the chlorine atom with a hydroxyl group, and cleavage of the side chain. researchgate.net Identified by-products include 2-chlorobenzaldehyde (B119727) and 2-chlorobenzene methanol (B129727). scielo.br

Table 4: Photolytic Half-Life of this compound in Water

| Light Condition | Water Type | Half-Life (t½) | Source(s) |

|---|---|---|---|

| UV Radiation | Aqueous Solution | 51 - 59 minutes | researchgate.net |

| Natural Sunlight | Aqueous Solution | 87 - 136 days | researchgate.net |

| Natural Sunlight | Irrigated Rice Field Water | 3.2 days (average) | scielo.br |

| Natural & Artificial Sunlight | Water only (microcosm) | >138 days (k = 0-0.005 day⁻¹) | nih.gov |

Persistence of this compound and its Metabolites in Water Columns

Due to its high water solubility (1100 mg/L) and a low Henry's Law Constant, this compound has a strong tendency to remain dissolved in the water column rather than volatilizing into the air. epa.gov This property contributes to its persistence in aquatic environments.

Field observations have confirmed the persistence of this compound in surface waters following its application. In one region characterized by irrigated rice culture, residues of the herbicide were found to persist in agricultural water for at least 130 days, and this compound was detected in 90% of the river water samples analyzed. researchgate.net Another study noted that this compound could be found in surface water for 120 days after it was applied. arviatechnology.com In a field experiment in irrigated rice, the concentration of this compound in the water remained above 0.1 μg/L for 20 days post-application. scielo.br The half-life of this compound in surface water, based on laboratory aquatic metabolism studies, is estimated to range from 1.5 to 2.5 months. epa.gov

Metabolites of this compound can also persist in the water column. The degradate N-[(2-chlorophenol) methyl]-3-hydroxy-2,2-dimethyl propanamide has been shown to persist in surface water, particularly under anaerobic conditions. epa.gov In one anaerobic degradation study, another metabolite, ring-open this compound, was found to be a major component, reaching 67.4% of the initially applied radioactivity by day 38. nih.gov The persistence of both the parent compound and its metabolites increases the risk of prolonged exposure for non-target aquatic organisms. nih.govresearchgate.net

Table 5: Observed Persistence of this compound in Aquatic Environments

| Observation | Duration | Water System Type | Source(s) |

|---|---|---|---|

| Detected in agricultural water | At least 130 days | Agricultural Water | researchgate.net |

| Detected in surface water | 120 days | Surface Water | arviatechnology.com |

| Concentration > 0.1 µg/L | 20 days | Irrigated Rice Field Water | scielo.br |

| Estimated half-life | 1.5 - 2.5 months | Surface Water (from lab studies) | epa.gov |

| Metabolite Persistence | Reached 67.4% of application at 38 days | Anaerobic Water-Sediment System | nih.gov |

Runoff and Spray Drift as Transport Mechanisms to Surface Water

The primary pathways for this compound to enter surface water bodies are agricultural runoff and spray drift during application. epa.gov Product labels for this compound formulations explicitly warn users not to apply the product where runoff is likely to occur or when weather conditions favor drift. epa.gov

Runoff: this compound can be transported from treated fields to adjacent water bodies via runoff. illinois.edu This process is influenced by several factors, including soil properties, the slope of the land (topography), the amount and rate of rainfall or irrigation, and the vegetative cover. illinois.edu Because this compound is highly soluble in water and can be persistent, it is susceptible to being carried with surface water flow. researchgate.net To minimize this risk, best management practices such as avoiding application to bare slopes or before heavy rain and using vegetative buffer strips are recommended. illinois.edu

Spray Drift: This refers to the off-target movement of herbicide droplets or vapors during or after application. illinois.edu

Particle Drift is the physical movement of liquid spray droplets by wind. It is influenced by nozzle type, droplet size, wind speed, and the height of the spray boom. illinois.edu Aerial applications, in particular, require careful management of droplet size and boom length to minimize drift. epa.gov

Vapor Drift occurs when a pesticide volatilizes (turns into a gas) after application and moves off-site. illinois.edu this compound is specifically identified as an herbicide that is susceptible to vapor drift, which can occur for several days after application and is exacerbated by high temperatures (e.g., above 85°F). illinois.edu This off-site movement of this compound vapors can cause characteristic whitening or yellowing of foliage on non-target plants. epa.gov

Both runoff and spray drift can lead to the contamination of surface water, where this compound will exist in a dissolved phase as well as bound to suspended particulates and sediment. epa.gov Studies of aerial herbicide applications have confirmed that initial concentrations in surface water are often mobilized by spray drift, with subsequent rainfall events driving further contamination through runoff. nih.gov

Table 6: Factors Influencing this compound Transport to Surface Water

| Transport Mechanism | Key Influencing Factors | Mitigation Strategies | Source(s) |

|---|---|---|---|

| Runoff | - Soil permeability- Topography (slope)- Rainfall/irrigation intensity- Vegetative cover- High water solubility of this compound | - Avoid application before heavy rain- Do not treat bare slopes- Use of vegetative buffer strips- Follow label advisories | illinois.edunationalaglawcenter.org |

| Spray Drift (Particle) | - Droplet size (nozzle type)- Wind speed and direction- Spray boom height- Application method (ground vs. aerial) | - Use drift-reduction nozzles (larger droplets)- Lower spray pressure and height- Avoid application in high wind- Follow label specifications for aerial application | epa.govillinois.edu |

| Spray Drift (Vapor) | - Temperature- Herbicide formulation- this compound's moderate vapor pressure | - Avoid application during high temperatures (>85°F)- Use less volatile formulations where available | illinois.edu |

Ecotoxicological Impact and Environmental Risk Assessment of Clomazone

Impact on Soil Microbial Communities

Soil microorganisms are fundamental to maintaining soil health and fertility through their roles in nutrient cycling and organic matter decomposition. The introduction of herbicides like clomazone can perturb these microbial communities, affecting their structure, function, and stability.

Recent studies utilizing network analysis have provided insights into the intricate effects of this compound on soil bacterial communities. The application of this compound has been shown to significantly alter the complexity and stability of these networks. nih.govfrontiersin.org

Research conducted on two different agricultural soils treated with varying concentrations of this compound (0.8, 8, and 80 mg/kg) revealed a decrease in key bacterial network parameters. nih.govfrontiersin.orgnih.gov Specifically, the number of nodes (bacterial species) and links (interactions between species) in the networks were reduced. nih.govfrontiersin.org For instance, bacterial network nodes and links decreased by 9–384 and 648–829, respectively, across the treatments. nih.govresearchgate.net The average degree, which represents the average number of connections per node, also saw a reduction of 0.703–2.429. nih.govresearchgate.net

These structural changes have direct implications for the stability of the bacterial network. The stability of these networks, when assessed through robustness and vulnerability, was found to be negatively impacted by this compound. nih.govfrontiersin.org Robustness, which measures the network's resistance to species loss, decreased by 0.01–0.016, while vulnerability, indicating the network's susceptibility to collapse, increased by 0.00023–0.00147 in both soil types studied. nih.govnih.govresearchgate.net Furthermore, this compound was found to impact the composition of the bacterial network, with network dissimilarity values ranging from 0.97 to 0.98 compared to control soils. nih.govfrontiersin.orgnih.govresearchgate.net The topological roles of keystone bacterial species were also influenced, suggesting that this compound can disrupt the fundamental connections within the soil bacterial ecosystem. nih.govfrontiersin.org

Table 1: Impact of this compound on Soil Bacterial Network Properties

| Parameter | Effect Observed | Change Magnitude | Reference |

|---|---|---|---|

| Network Nodes | Decrease | 9–384 | nih.gov, researchgate.net |

| Network Links | Decrease | 648–829 | nih.gov, researchgate.net |

| Average Degree | Decrease | 0.703–2.429 | nih.gov, researchgate.net |

| Robustness | Decrease | 0.01–0.016 | nih.gov, researchgate.net |

| Vulnerability | Increase | 0.00023–0.00147 | nih.gov, researchgate.net |

| Network Dissimilarity | Increase | 0.97–0.98 | nih.gov, researchgate.net |

In contrast to its effects on bacterial networks, this compound has been observed to have a different impact on soil fungal communities. While it also alters the network structure, the stability of the fungal network appears to increase under this compound exposure. frontiersin.orgnih.govresearchgate.net

In a study where two agricultural soils were treated with this compound at concentrations of 0.8, 8, and 80 mg/kg, a decrease in the number of fungal network nodes by 12–42 was observed. frontiersin.orgnih.govresearchgate.net However, the average degree and network density increased by 0.169–1.468 and 0.003–0.054, respectively. frontiersin.orgnih.govresearchgate.net This suggests a more tightly connected, albeit less diverse, fungal network.

Table 2: Impact of this compound on Soil Fungal Network Properties

| Parameter | Effect Observed | Change Magnitude | Reference |

|---|---|---|---|

| Network Nodes | Decrease | 12–42 | frontiersin.org, nih.gov, researchgate.net |

| Average Degree | Increase | 0.169–1.468 | frontiersin.org, nih.gov, researchgate.net |

| Network Density | Increase | 0.003–0.054 | frontiersin.org, nih.gov, researchgate.net |

| Robustness | Increase | 0.0018–0.0209 | frontiersin.org, nih.gov, researchgate.net |

| Vulnerability | Decrease | 0.00018–0.00059 | frontiersin.org, nih.gov, researchgate.net |

| Network Dissimilarity | Increase | 0.97–0.98 | frontiersin.org, nih.gov, researchgate.net |

Studies have shown that lower doses of this compound can stimulate dehydrogenase activity. researchgate.net Conversely, higher doses of the herbicide have been found to significantly decrease this enzyme's activity. researchgate.net This biphasic response highlights the complex interactions between this compound concentration and soil microbial function.

Nitrogen cycling is a critical soil process for plant nutrition, and it is largely mediated by microorganisms. This compound has been shown to influence the key nitrogen transformation processes of ammonification and nitrification. researchgate.netresearchgate.net The effects are variable and depend on the dose of the herbicide applied. researchgate.net

Lower doses of this compound have been observed to increase the rate of nitrification, the process of converting ammonium (B1175870) to nitrate, while simultaneously decreasing ammonification, the conversion of organic nitrogen to ammonium. researchgate.netresearchgate.net In contrast, higher doses of this compound produced the reverse effect, inhibiting nitrification and stimulating ammonification. researchgate.net In the initial 30 days of one study, an increase in nitrate-N content and the number of ammonia-oxidizing bacteria was observed. nih.gov These alterations in nitrogen cycling can have significant implications for nutrient availability to plants and the potential for nitrogen loss from the soil system.

However, as the concentration of this compound increases, a significant decrease in these microbial parameters is observed. researchgate.net This dose-dependent response also extends to nitrogen transformation processes, as detailed previously. researchgate.netresearchgate.net The type of soil, particularly its organic matter and clay content, can also influence the magnitude of these effects. researchgate.net While this compound applied at recommended rates may not show an adverse impact on microbial activity, higher concentrations have the potential to disrupt the equilibrium of soil processes. researchgate.net

Ecotoxicity to Aquatic Organisms

Due to its high water solubility, this compound has the potential to contaminate aquatic environments through runoff and spray drift, posing a risk to aquatic life. embrapa.bruj.edu.plresearchgate.netembrapa.br Toxicological studies have categorized this compound as moderately toxic to fish and aquatic invertebrates. orst.eduepa.gov

The acute toxicity of this compound to various aquatic organisms has been determined through standardized laboratory tests. The 96-hour median lethal concentration (LC50) for fish species such as rainbow trout and bluegill sunfish is 19 mg/L and 34 mg/L, respectively. orst.edu For aquatic invertebrates, the 48-hour LC50 for Daphnia magna is 5.2 mg/L, while the mysid shrimp has been identified as a particularly sensitive species with a 96-hour LC50 of 0.566 mg/L. researchgate.netorst.eduepa.gov this compound is considered slightly toxic to algae, with a 96-hour median effective concentration (EC50) for Selenastrum capricornutum of 11.2 mg/L. embrapa.brscispace.com